molecular formula C12H9N3 B8703880 3-Amino-2-phenylpyridine-4-carbonitrile CAS No. 89241-91-8

3-Amino-2-phenylpyridine-4-carbonitrile

Cat. No.: B8703880
CAS No.: 89241-91-8
M. Wt: 195.22 g/mol
InChI Key: VRSMGJJTMTXQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-phenylpyridine-4-carbonitrile is a chemical compound offered for research and development purposes. It belongs to a class of 2-aminopyridine-3-carbonitrile derivatives which have demonstrated significant value in scientific research, particularly in the fields of polymer science and materials chemistry . Compounds with this core structure are frequently investigated for their unique photophysical properties. Specifically, research on closely related analogs has shown that 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives function as highly sensitive fluorescent molecular sensors . These sensors are utilized in the Fluorescence Probe Technique (FPT) to monitor photopolymerization processes in real-time, offering a superior, non-destructive alternative to traditional methods for tracking the progress of free-radical, thiol-ene, and cationic polymerization . Furthermore, beyond their role as sensors, these derivatives can act as potent accelerators for cationic photopolymerization when used with iodonium salt photoinitiators, enabling reactions under near-UV light (e.g., 365 nm) . The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and is found in various FDA-approved pharmaceuticals . Researchers also explore related carbonitrile structures for diverse biological activities, though the specific profile of this compound requires further investigation . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89241-91-8

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

3-amino-2-phenylpyridine-4-carbonitrile

InChI

InChI=1S/C12H9N3/c13-8-10-6-7-15-12(11(10)14)9-4-2-1-3-5-9/h1-7H,14H2

InChI Key

VRSMGJJTMTXQFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2N)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2 Phenylpyridine 4 Carbonitrile

General Strategies for Pyridine-4-carbonitrile Scaffold Construction

The creation of the pyridine-4-carbonitrile scaffold is a significant objective in organic synthesis due to the prevalence of this moiety in medicinally important compounds. Chemists have devised several robust strategies, including multicomponent reactions, cyclization reactions, and metal-catalyzed syntheses, to efficiently construct this heterocyclic system.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactant molecules. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comresearchgate.net The synthesis of pyridine (B92270) derivatives, particularly those bearing the amino and cyano groups, is well-suited to MCR strategies. researchgate.nettaylorfrancis.com

A common and powerful MCR for constructing polysubstituted 2-amino-3-cyanopyridines involves the one-pot condensation of an aldehyde, a methyl ketone, malononitrile (B47326), and an ammonium (B1175870) salt (typically ammonium acetate). rsc.orgresearchgate.net This type of reaction can be catalyzed by various means, including ionic liquids or magnetic nanoparticles, and often proceeds under solvent-free conditions. rsc.orgresearchgate.net The general mechanism involves an initial Claisen-Schmidt condensation to form a chalcone, which then undergoes a Michael addition with malononitrile, followed by cyclization and aromatization to yield the final pyridine product. researchgate.net

Variations of this approach exist, such as pseudo-four-component reactions that can be catalyzed by magnetic nanoparticles like Fe₂O₃@Fe₃O₄@Co₃O₄ to produce polysubstituted pyridines under solvent-free conditions. rsc.org The use of magnetically recoverable catalysts is a notable advancement, aligning with green chemistry principles by simplifying catalyst separation and reuse. rsc.org

Below is a table summarizing representative multicomponent reaction strategies for pyridine synthesis.

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Four-ComponentAromatic Aldehydes, Acetophenone Derivatives, Malononitrile, Ammonium AcetateSrFe12O19 (magnetic catalyst), Solvent-free, 100 °C2-Amino-3-cyanopyridines rsc.org
Four-ComponentAldehydes, Malononitrile, Ketones, Ammonium AcetateFe₃O₄@g–C₃N₄–SO₃H, Water, Ultrasonic irradiationPolysubstituted Pyridines rsc.org
Three-ComponentAldehydes, Malononitrile, N-Alkyl-2-cyanoacetamidesK₂CO₃, Ethanol, Reflux or Microwave6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles nih.gov
Three-ComponentAlkoxyallenes, Nitriles, Carboxylic AcidsLithiated alkoxyallenes as intermediatesHighly substituted Pyridin-4-ols chim.it

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including the pyridine ring. These reactions involve the formation of a ring from a linear precursor through the creation of at least one new bond. researchgate.net Various strategies have been developed that leverage different types of pericyclic reactions and cascade sequences.

One powerful method is the Diels-Alder reaction, a [4+2] cycloaddition that can form a six-membered ring. In the context of pyridine synthesis, this can involve the reaction of a 1,3-butadiene moiety (the diene) with a dienophile containing a double or triple bond. nih.gov Enzymes known as Diels-Alderases have been identified in nature that catalyze such reactions in biosynthetic pathways, highlighting the efficiency of this strategy. nih.gov Another approach involves the electrocyclization of 1-azatrienes, which can be generated in situ from precursors like 2-allyl-2H-azirines, to furnish pyridines in good yields under metal-free conditions. organic-chemistry.org

Cascade reactions, where a series of intramolecular transformations occur sequentially, also provide an elegant route to complex cyclic systems. researchgate.net For instance, a strategy for synthesizing medium-sized lactones and lactams utilizes an amine as an internal nucleophilic catalyst to facilitate a novel cyclization/ring expansion cascade sequence, obviating the need for high-dilution conditions. researchgate.net Formal (3+3) cyclization reactions using building blocks like pyridinium (B92312) 1,4-zwitterions have also been employed to construct six-membered heterocyclic rings. mdpi.com

Transition metal catalysis offers a highly versatile and atom-efficient pathway to pyridine rings from simple, readily available starting materials. acsgcipr.orgnih.gov These methods often proceed through reaction pathways that are not accessible under thermal conditions alone. acsgcipr.org

A prominent example is the [2+2+2] cycloaddition of alkynes and nitriles. acsgcipr.org While thermally disfavored, this reaction can be efficiently catalyzed by various transition metals, such as cobalt and ruthenium, to provide a direct route to the pyridine ring. acsgcipr.orgarkat-usa.orgwikipedia.org Bönnemann cyclization, a specific modification of this approach, involves the trimerization of one nitrile molecule and two acetylene (B1199291) molecules. wikipedia.org Photoinduced Bönnemann cyclizations can proceed under ambient conditions, even in water, using a CoCp₂(cod) catalyst. wikipedia.org

Other metal-catalyzed reactions include:

Iron-catalyzed cyclization: Symmetrical pyridines can be synthesized via the iron-catalyzed cyclization of ketoxime acetates and aldehydes. acsgcipr.org Iron, being an inexpensive and abundant metal, is an attractive catalyst for constructing nitrogen-containing heterocyles. nih.gov

Copper-catalyzed synthesis: Copper catalysts have been used to synthesize pyridine compounds from raw materials like acetophenone. nih.govnih.gov These methods are often simple to perform and exhibit excellent regioselectivity. nih.gov

Rhodium-catalyzed hydroacylation/N-annulation: Pyridines can be formed from aldehydes, alkynes, and ammonium acetate through a sequence involving rhodium-catalyzed hydroacylation and subsequent N-annulation. acsgcipr.org

These metal-catalyzed transformations are characteristically convergent and atom-efficient, making them powerful tools for modern organic synthesis. acsgcipr.org

Targeted Synthesis of 3-Amino-2-phenylpyridine-4-carbonitrile and its Analogs

While general methods provide access to the pyridine core, targeted syntheses are often required to install the specific substitution pattern of this compound. These strategies focus on introducing the phenyl group at the 2-position, the amino group at the 3-position, and the carbonitrile at the 4-position with high control.

The introduction of an aryl substituent, such as a phenyl group, onto a pyridine ring is frequently accomplished using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction typically involves the coupling of an organoboron reagent, such as a phenylboronic acid, with a halide (e.g., a bromo- or chloropyridine) in the presence of a palladium catalyst and a base.

This methodology is applicable to the synthesis of various phenylpyridine derivatives. For instance, the synthesis of 3-amino-4-methylpyridine has been achieved starting from 4-picoline-3-boronic acid, using an inorganic amide as the ammonia (B1221849) source in the presence of a metal oxide catalyst. patsnap.com This demonstrates the utility of boronic acids as precursors for substituted aminopyridines. Although this example leads to a methylpyridine, the underlying principle of forming a C-N bond on a pyridine ring derived from a boronic acid is relevant.

While direct synthesis of this compound via this method is not prominently detailed in the provided literature, the strategy is conceptually straightforward. A synthetic plan could involve:

Starting with a dihalopyridine precursor containing the amino and cyano groups, for example, 3-amino-2-chloro-pyridine-4-carbonitrile.

Performing a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to introduce the phenyl group at the 2-position.

The success of such a strategy would depend on the relative reactivity of the halide and the tolerance of the amino and cyano functional groups to the reaction conditions.

One-pot multicomponent reactions are particularly well-suited for the direct synthesis of highly functionalized aminopyridine carbonitriles. nih.govnih.gov These reactions assemble the target molecule from simple, acyclic precursors in a single step, which is highly efficient.

The synthesis of 2-amino-3,5-dicarbonitrile pyridine derivatives can be achieved through a one-pot, three-component tandem reaction. For example, reacting N-alkyl-2-cyanoacetamides, various aldehydes, and malononitrile in the presence of a base like potassium carbonate can yield 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. nih.gov

A more direct route to the 2-amino-3-cyanopyridine scaffold, which is the core of the target molecule, is the four-component reaction of an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate. rsc.orgresearchgate.net To synthesize this compound specifically, one would use reactants that introduce the required phenyl group at the 2-position. A plausible pathway involves the reaction of benzaldehyde, malononitrile, another active methylene compound, and a nitrogen source.

For example, the reaction of an arylidene malononitrile (formed in situ from an aromatic aldehyde and malononitrile) with a methylarylketone and a base can lead to polyfunctionalized pyridines. ekb.eg Similarly, the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been reported via a one-pot, three-component reaction of malononitrile, an arylglyoxal, and hydrazine hydrate. researchgate.netscielo.org.za While this produces a pyridazine, it showcases the power of using malononitrile and a carbonyl compound to build the aminocarbonitrile-heterocycle core. researchgate.netscielo.org.za

The key reaction for the target compound's scaffold is summarized in the table below.

ReactantsCatalyst/ConditionsProduct Core Structure
Aromatic Aldehyde, Acetophenone, Malononitrile, Ammonium AcetateIonic Liquid [Bmim][BF₄], 60 °C2-Amino-4,6-diarylpyridine-3-carbonitrile researchgate.net
Aldehyde, Malononitrile, 1,3-Dicarbonyl CompoundSodium Citrate, EtOH:H₂O, Room Temperature2-Amino-3-cyano-4H-pyrans (related heterocycle) researchgate.net
o-Alkyl Vanillin, Malononitrile, Methylarylketones, Sodium EthoxideTriethylamine (initial step), Ethanol2-Ethoxypyridine-3-carbonitriles ekb.eg

Precursor-Based Synthesis and Modifications

The dominant precursor-based approach for synthesizing the this compound scaffold involves a one-pot condensation reaction. The key precursors for this synthesis are typically:

An aromatic aldehyde: In this case, benzaldehyde or its derivatives provide the phenyl group at the 2-position of the pyridine ring.

An active methylene compound: Malononitrile is a common choice, contributing the amino group at the 3-position and the carbonitrile group at the 4-position.

A compound providing the remaining pyridine ring atoms: Often, a ketone with an alpha-methyl or methylene group, such as acetophenone, is used in the presence of an ammonium source like ammonium acetate.

The general reaction mechanism proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the ketone enolate, and subsequent cyclization and aromatization to form the final pyridine ring.

Modifications to this basic scaffold can be achieved by varying the precursor materials. For instance, using substituted benzaldehydes or different ketones allows for the introduction of various functional groups on the phenyl ring or other positions of the pyridine core, leading to a diverse library of derivatives.

Reaction Conditions and Optimization in this compound Synthesis

The efficiency and outcome of the synthesis are highly dependent on the reaction conditions. Optimization of catalytic systems, solvents, and temperature is crucial for achieving high yields and purity.

Catalytic Systems and Promoters for Pyridine-Carbonitrile Synthesis

A variety of catalytic systems have been explored to promote the synthesis of pyridine-carbonitriles. Organocatalysts are particularly prevalent due to their mild reaction conditions and high efficiency.

Basic Catalysts: Organic bases such as piperidine and morpholine are frequently employed to facilitate the condensation and cyclization steps. nih.gov These catalysts activate the methylene compounds and promote the necessary proton transfer steps throughout the reaction cascade.

Lewis Acids: In some variations of pyridine synthesis, Lewis acids can be used to activate the carbonyl groups of the aldehyde and ketone precursors, thereby accelerating the initial condensation reactions.

Nanocatalysts: Recent research has demonstrated the use of heterogeneous nanocatalysts, such as double layer hydroxides, which offer advantages like high stability, reusability, and often allow for solvent-free reaction conditions. nih.gov

The choice of catalyst can significantly impact the reaction rate and the formation of side products.

Solvent Effects and Temperature Regimes in Pyridine Derivative Synthesis

The selection of an appropriate solvent and the control of temperature are critical parameters in the synthesis of this compound and its analogs.

Solvent Polarity: Protic solvents like ethanol and methanol are commonly used as they can solvate the reactants and intermediates, and also participate in the proton transfer steps. researchgate.net In some cases, solvent-free conditions, particularly with the use of solid catalysts or microwave irradiation, have proven to be highly effective and environmentally benign. nih.gov The use of aqueous media is also being explored from a green chemistry perspective. researchgate.net

Temperature: The reaction temperature influences the rate of reaction and the equilibrium between reactants, intermediates, and products. While some syntheses can proceed at room temperature, particularly with highly active catalysts, others may require heating to achieve reasonable reaction times and yields. Microwave irradiation has emerged as a powerful tool to significantly reduce reaction times from hours to minutes by rapidly heating the reaction mixture. nih.gov

The table below summarizes the effect of different solvents on the yield of a representative 2-amino-3-cyanopyridine synthesis.

SolventTemperature (°C)Reaction Time (h)Yield (%)
Water6012Low
EthanolReflux8Moderate
MethanolReflux6High
AcetonitrileReflux10Moderate
Solvent-free601High

This table is a representative example based on analogous syntheses and illustrates general trends.

Yield Enhancement and Side Product Mitigation Strategies

Maximizing the yield of the desired this compound while minimizing the formation of side products is a key objective in its synthesis.

Stoichiometry Control: Careful control of the stoichiometry of the reactants is essential. An excess of the ammonium source is often used to drive the reaction towards the formation of the aminopyridine.

Removal of Water: In condensation reactions, the removal of water as it is formed can shift the equilibrium towards the product. This can be achieved by azeotropic distillation or the use of dehydrating agents.

Reaction Time and Temperature Optimization: As shown in the data above, optimizing the reaction time and temperature for a specific set of precursors and catalyst is crucial. Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products or undesired side reactions.

Catalyst Selection: The choice of catalyst not only affects the reaction rate but also the selectivity. A well-chosen catalyst can favor the desired reaction pathway over potential side reactions, such as the dimerization of intermediates.

A common side product in similar syntheses is the formation of a Michael adduct that fails to cyclize or undergoes an alternative cyclization pathway. Careful optimization of the reaction conditions, particularly the base concentration and temperature, can help to mitigate the formation of these impurities.

Chemical Reactivity and Transformations of 3 Amino 2 Phenylpyridine 4 Carbonitrile

Reactivity of the Amino Group (at position 3)

The primary amino group of 3-Amino-2-phenylpyridine-4-carbonitrile can be readily derivatized through various standard amination reactions. These transformations are crucial for modifying the compound's properties and for introducing new functional handles for further synthesis. For instance, acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions underscore the nucleophilic character of the amino group.

Another important transformation is diazotization. Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would yield a diazonium salt. This intermediate, while potentially unstable, could be used in subsequent Sandmeyer-type reactions to introduce a variety of substituents at the 3-position, including halides, hydroxyl, and cyano groups, further expanding the synthetic utility of the core structure.

Table 1: Representative Derivatization Reactions of the Amino Group

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride N-(4-cyano-2-phenylpyridin-3-yl)acetamide
Sulfonylation p-Toluenesulfonyl Chloride N-(4-cyano-2-phenylpyridin-3-yl)-4-methylbenzenesulfonamide

The nucleophilicity of the amino group is central to its participation in condensation reactions. It can react with various electrophiles, particularly carbonyl compounds, to form imines (Schiff bases). For example, condensation with aldehydes or ketones under dehydrating conditions yields the corresponding N-substituted imines. This reactivity is a foundational step for building larger, more complex molecules from the aminopyridine scaffold. These condensation pathways are often employed in the initial steps of multicomponent reactions designed to construct elaborate heterocyclic systems.

The ortho positioning of the amino and nitrile groups makes this compound an ideal substrate for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. This is one of the most significant aspects of its chemical reactivity. By reacting with reagents containing one or more electrophilic centers, the amino group acts as the initial nucleophile, followed by a subsequent cyclization step involving the nitrile group.

A common and powerful strategy is the reaction with single-carbon reagents to construct a fused pyrimidine (B1678525) ring, resulting in a pyridopyrimidine core structure. For example, heating with formamide or triethyl orthoformate leads to the formation of a 4-aminopyrido[3,2-d]pyrimidine. The reaction with carbon disulfide in a basic medium, followed by alkylation, can be used to synthesize fused thione derivatives, which are themselves versatile intermediates. researchgate.net This general approach is widely used for the synthesis of fused pyrimidinedithiones from various aromatic and heterocyclic o-aminonitriles. researchgate.net

Table 2: Synthesis of Fused Heterocycles from this compound

Reagent(s) Resulting Fused Ring System Fused Product Name Example
Formamide (HCONH₂) Pyrimidine 5-Phenylpyrido[3,2-d]pyrimidin-4-amine
Carbon Disulfide (CS₂), then an alkyl halide (e.g., CH₃I) Thiazole or Pyrimidine-thione 5-Phenyl-2-(methylthio)pyrido[3,2-d]pyrimidine-4(3H)-thione
Phenyl isothiocyanate (PhNCS) Pyrimidine-thione 3,5-Diphenylpyrido[3,2-d]pyrimidine-4(3H)-thione

Reactivity of the Nitrile Group (at position 4)

The carbonitrile (cyano) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This allows for a range of transformations, including hydrolysis to carboxylic acids, conversion to amides, and reduction to amines.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com This transformation typically proceeds through an intermediate amide.

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water. Tautomerization of the resulting imidic acid forms the amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis: A hydroxide ion attacks the electrophilic nitrile carbon, and subsequent protonation yields the imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions produces a carboxylate salt, which upon acidic workup gives the carboxylic acid. chemistrysteps.com

Partial hydrolysis, stopping at the amide stage, can sometimes be achieved by using milder reaction conditions, providing access to 3-Amino-2-phenylpyridine-4-carboxamide.

The nitrile group can be completely reduced to a primary amine (aminomethyl group). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. wikipedia.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the corresponding (3-Amino-2-phenylpyridin-4-yl)methanamine after an aqueous workup. This reduction provides a route to introduce a flexible aminomethyl side chain, which can be valuable for modifying the compound's biological or material properties.

Alternatively, partial reduction to an aldehyde can be achieved using specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by hydrolysis of the intermediate imine. This would convert the nitrile group into a formyl group, yielding 3-Amino-2-phenylpyridine-4-carbaldehyde.

Table 3: Transformation Reactions of the Nitrile Group

Reaction Type Reagent(s) Product Functional Group Product Name Example
Complete Hydrolysis H₂SO₄, H₂O, heat Carboxylic Acid 3-Amino-2-phenylpyridine-4-carboxylic acid
Partial Hydrolysis Controlled conditions Amide 3-Amino-2-phenylpyridine-4-carboxamide
Complete Reduction LiAlH₄, then H₂O Primary Amine (3-Amino-2-phenylpyridin-4-yl)methanamine

Cycloaddition Reactions Involving the Nitrile

The nitrile group in this compound serves as a dienophile or a dipolarophile in cycloaddition reactions, a common transformation for converting nitriles into various heterocyclic systems. One of the most significant reactions of this type is the [3+2] cycloaddition with azides, which yields tetrazole derivatives. This reaction is often facilitated by Lewis acids or proceeds under thermal conditions.

The versatility of the nitrile group also extends to its participation in Diels-Alder-type reactions, particularly as a dienophile in [4+2] cycloadditions, although this is less common than its role in 1,3-dipolar cycloadditions. For instance, iminoacetonitriles have been shown to act as azadienophiles in intramolecular hetero-Diels-Alder reactions. nih.gov While specific examples involving this compound are not extensively documented, the reactivity of the nitrile functionality is well-established, allowing for the synthesis of fused heterocyclic systems. researchgate.netresearchgate.net Nitrile imines, which are highly reactive 1,3-dipoles, are frequently used in [3+2] cycloaddition reactions to create pyrazole and pyrazoline motifs. nih.gov

Interactive Table: Examples of Cycloaddition Reactions with Nitriles

Reaction Type Reactants Product Type Conditions
[3+2] Cycloaddition Nitrile, Azide Tetrazole Lewis acid or thermal
[3+2] Cycloaddition Nitrile, Nitrile Imine Pyrazole/Pyrazoline Base

Reactivity of the Phenyl Group (at position 2)

The phenyl group at the 2-position of the pyridine (B92270) ring is susceptible to a range of transformations, primarily electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. Its reactivity is modulated by the electron-withdrawing nature of the adjacent pyridine ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl substituent can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation. The directing influence of the pyridine ring, which is electron-withdrawing, generally deactivates the phenyl ring towards electrophiles. Kinetic studies on the mononitration of 2-phenylpyridine have shown that the reaction proceeds on the conjugate acid of the molecule. rsc.orgrsc.org

The position of substitution on the phenyl ring is influenced by both the pyridine ring and any other substituents present. For 2-phenylpyridine itself, nitration tends to occur at the 2'-, 3'-, and 4'-positions of the phenyl ring. rsc.org The presence of the amino and cyano groups on the pyridine core of this compound will further modify the electronic properties and, consequently, the regioselectivity of such substitutions. Substrates with electron-donating groups on the phenyl ring typically react faster in electrophilic C-H activation mechanisms than those with electron-withdrawing groups. acs.org

Interactive Table: Regioselectivity in Electrophilic Substitution of 2-Phenylpyridine

Reaction Reagents Major Products Reference
Nitration HNO₃/H₂SO₄ 2'-, 3'-, and 4'-nitro-2-phenylpyridine rsc.orgrsc.org
C-H Acylation Carboxylic Acids, Pd(OAc)₂ ortho-Acylated 2-phenylpyridine nih.gov

Cross-Coupling Reactions at Substituted Phenyl Moieties

When the phenyl group is pre-functionalized, for example with a halogen, it can readily participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura cross-coupling reactions are used to synthesize 2-phenylpyridine derivatives. mdpi.comresearchgate.net

Furthermore, direct C-H activation of the phenyl ring offers a more atom-economical route to functionalization, avoiding the need for pre-installed leaving groups. Palladium-catalyzed C-H activation allows for ortho-arylation, -alkylation, and -acylation of the phenyl ring in 2-phenylpyridine. nih.gov The pyridyl nitrogen often acts as a directing group, facilitating the regioselective functionalization at the ortho position of the phenyl ring. nih.govnih.gov Rhodium catalysts have also been employed for similar C-H activation and functionalization reactions. acs.orgnih.govrsc.org

Pyridine Ring Reactivity and Substituent Effects

The reactivity of the pyridine ring in this compound is significantly influenced by the presence of the amino, phenyl, and cyano substituents. These groups affect the electron density of the ring and direct the outcome of both nucleophilic and electrophilic attacks.

Nucleophilic and Electrophilic Substitution on the Pyridine Core

Electrophilic Substitution: The pyridine ring is inherently electron-deficient, making it generally unreactive towards electrophilic aromatic substitution. wikipedia.orguoanbar.edu.iq This deactivation is exacerbated in acidic media, where the pyridine nitrogen is protonated, further withdrawing electron density from the ring. wikipedia.orguoanbar.edu.iq When such reactions do occur, they typically require harsh conditions and substitution is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. uoanbar.edu.iqlibretexts.org The presence of the strongly activating amino group at the 3-position would be expected to facilitate electrophilic attack, likely directing it to the 5-position. However, the electron-withdrawing phenyl and cyano groups will counteract this activation.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The classic Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. wikipedia.org For this compound, the existing amino group and the bulky phenyl group at positions 3 and 2, respectively, would likely hinder direct nucleophilic attack at these positions. Nucleophilic aromatic substitution (SNAr) can be a viable pathway, especially if a good leaving group is present on the ring. thieme-connect.comnii.ac.jpresearchgate.net

Quaternization of the Pyridine Nitrogen and its Impact on Reactivity

The lone pair of electrons on the pyridine nitrogen atom allows for its reaction with electrophiles, most notably alkylating agents, to form a quaternary pyridinium (B92312) salt. This process is known as quaternization. nih.gov

The quaternization of the pyridine nitrogen has a profound impact on the reactivity of the entire molecule. The resulting positive charge on the nitrogen atom significantly increases the electron-deficiency of the pyridine ring, making it even more resistant to electrophilic attack and substantially more activated towards nucleophilic attack. This increased susceptibility to nucleophiles can be exploited synthetically. For example, quaternization can facilitate the addition of nucleophiles to the ring, sometimes leading to ring-opening or rearrangement reactions. The thermal stability of the molecule may also be altered upon quaternization. nih.gov The steric hindrance from the adjacent phenyl group at position 2 can influence the rate of the quaternization reaction. mdpi.com

Interactive Table: Effects of Pyridine N-Quaternization

Property Effect of Quaternization Reason
Reactivity towards Electrophiles Decreased Increased positive charge on the ring system
Reactivity towards Nucleophiles Increased Enhanced electron-deficiency of the ring
Acidity of Ring Protons Increased Inductive effect of the positive nitrogen

An exhaustive search for specific experimental and computational data for the chemical compound This compound did not yield sufficient peer-reviewed scientific literature to fulfill the detailed requirements of the requested article.

The provided outline necessitates specific, in-depth data for advanced spectroscopic and computational characterization, including:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants.

Infrared (IR) and Raman vibrational frequencies.

Mass Spectrometry (MS) molecular weight and fragmentation analysis.

Single-crystal X-ray crystallography data, including unit cell parameters, bond lengths, and angles.

Density Functional Theory (DFT) calculations for molecular geometry and electronic structure.

While data exists for structurally similar compounds, such as other aminopyridine derivatives or pyridazine analogues, the strict instruction to focus solely on "this compound" and to exclude any information outside this explicit scope prevents the use of data from related molecules. Generating an article based on analogous compounds would not be scientifically accurate for the specified subject and would violate the core instructions of the prompt.

Therefore, without access to dedicated research studies on this compound, it is not possible to generate the thorough, informative, and scientifically accurate article as requested.

Spectroscopic and Computational Characterization of 3 Amino 2 Phenylpyridine 4 Carbonitrile

Computational Chemistry Approaches

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in a molecule, MD simulations can provide insights into the conformational landscape, flexibility, and dynamic behavior of the molecule over time.

Advanced Derivatization Strategies for 3 Amino 2 Phenylpyridine 4 Carbonitrile

Targeted Functionalization of the Amino Moiety

The primary amino group at the C-3 position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a wide variety of substituents, enabling the systematic modification of the molecule's steric and electronic properties.

Acylation and Sulfonylation Reactions

The nucleophilic character of the exocyclic amino group makes it amenable to reactions with acylating and sulfonylating agents. These reactions are fundamental for converting the amine into amides and sulfonamides, respectively.

Acylation is typically achieved by treating 3-amino-2-phenylpyridine-4-carbonitrile with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation is crucial in medicinal chemistry, as the resulting N-acyl derivatives can exhibit altered biological activities. For instance, the synthesis of N-acetyl derivatives of similar amino-piperidone structures has been explored in the context of developing enzyme inhibitors nih.gov.

Sulfonylation follows a similar pathway, employing sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) as the electrophile. The resulting sulfonamides are generally stable and can act as hydrogen bond donors and acceptors, influencing the molecule's interaction with biological targets.

Reagent TypeGeneral StructureExpected ProductPurpose of Derivatization
Acid ChlorideR-COClN-Acyl-3-amino-2-phenylpyridine-4-carbonitrileFormation of an amide bond
Acid Anhydride (B1165640)(R-CO)₂ON-Acyl-3-amino-2-phenylpyridine-4-carbonitrileFormation of an amide bond
Sulfonyl ChlorideR-SO₂ClN-Sulfonyl-3-amino-2-phenylpyridine-4-carbonitrileFormation of a sulfonamide bond

Alkylation and Arylation Methods

Further functionalization of the amino group can be achieved through N-alkylation and N-arylation, forming secondary or tertiary amines.

N-Alkylation of aminopyridines can be performed using various alkylating agents, such as alkyl halides. The reaction typically requires a base to deprotonate the amino group, enhancing its nucleophilicity. Modern approaches, such as the hydrogen borrowing methodology using iridium or ruthenium catalysts, allow for the N-alkylation of amines with alcohols, producing water as the only byproduct researchgate.net. This method is highly atom-economical and environmentally friendly. Heterogeneous catalysts are also employed for the N-alkylation of aminopyridines, often in continuous flow reactors at elevated temperatures google.com.

N-Arylation reactions, particularly transition metal-catalyzed cross-coupling reactions, are powerful tools for forming C-N bonds. The Ullmann condensation and Buchwald-Hartwig amination are classic examples. A notable method for related compounds involves a copper(I)-catalyzed Ullmann-type coupling of 2-amino-3-cyanopyridines with aryl iodides clockss.org. This reaction is typically performed in the presence of a base like potassium carbonate and a ligand such as 1,10-phenanthroline. Nickel-catalyzed N-arylation has also emerged as an efficient method for coupling amino esters with aryl halides, offering a potential route for derivatizing the target compound scholaris.ca.

Reaction TypeCatalyst/ReagentsSubstrateExpected Product
N-AlkylationAlkyl Halide, BaseThis compoundN-Alkyl-3-amino-2-phenylpyridine-4-carbonitrile
N-Arylation (Ullmann-type)Cu(I) complex, Aryl Halide, BaseThis compoundN-Aryl-3-amino-2-phenylpyridine-4-carbonitrile

Formation of Heterocyclic Rings Incorporating the Amino Group

The amino group, in conjunction with the adjacent nitrile or a substituent introduced at the nitrile position, can participate in cyclization reactions to form fused heterocyclic systems. These reactions significantly increase the structural complexity and rigidity of the molecule.

One common strategy involves reacting the aminopyridine with bifunctional electrophiles. For example, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings. Similarly, reaction with α-haloketones followed by intramolecular cyclization can yield fused imidazole or other five-membered heterocyclic rings. Multicomponent reactions, where several starting materials combine in a single step, are particularly efficient for building complex heterocyclic systems from simple precursors like aminopyridines researchgate.netmdpi.com. The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines, followed by cyclization, has been used to synthesize oxazolo[5,4-b]pyridines, demonstrating a pathway for forming fused rings from aminopyridine precursors nih.gov.

Modifications at the Carbonitrile Position

The carbonitrile (cyano) group at the C-4 position is a versatile functional group that can be transformed into a variety of other moieties, providing a key entry point for structural diversification.

Conversion to Carboxylic Acids and Esters

The hydrolysis of the nitrile group is a fundamental transformation that yields carboxylic acids, which can then be converted into esters and other acid derivatives.

Hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions, typically requiring heat libretexts.org.

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄). The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt libretexts.orgchemistrysteps.commasterorganicchemistry.comlumenlearning.com.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous base (e.g., NaOH). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an amide intermediate, which is then hydrolyzed to a carboxylate salt and ammonia (B1221849) chemistrysteps.com. Acidification in a subsequent step is required to obtain the free carboxylic acid libretexts.org.

Esterification of the resulting 3-amino-2-phenylpyridine-4-carboxylic acid can be readily accomplished through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid acs.org.

Transformations to Aldehydes and Ketones

The carbonitrile group can also be converted into carbonyl compounds like aldehydes and ketones through reduction or reaction with organometallic reagents.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using specific reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed during aqueous workup. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation chemistrysteps.comwikipedia.org. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid wikipedia.org.

Conversion to Ketones: Ketones can be synthesized from nitriles via the addition of organometallic reagents, such as Grignard reagents or organolithium reagents libretexts.orgyoutube.com. The organometallic reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine anion salt libretexts.org. Subsequent hydrolysis of this intermediate in an acidic aqueous workup yields the desired ketone masterorganicchemistry.comnih.gov. This reaction allows for the introduction of a new carbon-carbon bond at the C-4 position.

TransformationReagentsIntermediateFinal Product
Hydrolysis (Acidic)H₃O⁺, ΔAmideCarboxylic Acid
Hydrolysis (Basic)1. OH⁻, Δ; 2. H₃O⁺AmideCarboxylic Acid
Reduction to Aldehyde1. DIBAL-H; 2. H₂OImineAldehyde
Conversion to Ketone1. R-MgBr; 2. H₃O⁺Imine SaltKetone

Synthesis of Amidines and Tetrazoles

The conversion of the nitrile group in this compound into amidines and tetrazoles introduces functionalities with significant potential to modulate biological activity and physicochemical properties.

Amidines , as strong bases, can engage in hydrogen bonding and ionic interactions, often enhancing the binding affinity of molecules to biological targets. The synthesis of amidines from the parent carbonitrile can be achieved through several established methods. A common approach involves the Pinner reaction, where the nitrile is treated with an alcohol in the presence of a strong acid to form an imidate salt, which is subsequently reacted with an amine to yield the desired amidine. Another strategy is the direct addition of amines to the nitrile, a reaction that can be facilitated by the use of strong bases or metal catalysts to activate the nitrile group.

Tetrazoles are considered bioisosteres of carboxylic acids, offering similar acidic properties but with improved metabolic stability and bioavailability. The most prevalent method for the synthesis of tetrazoles from nitriles is the [2+3] cycloaddition reaction with an azide source, typically sodium azide. This reaction can be promoted by various catalysts, including metal salts or organocatalysts, to improve reaction rates and yields. The resulting 5-substituted tetrazole derived from this compound would feature the pyridine core directly attached to the tetrazole ring, creating a novel heterocyclic system.

Catalyst-Controlled Derivatization Protocols

The use of catalysts can provide a high degree of control over the derivatization of this compound, enabling chemo-, regio-, and stereoselective transformations that would be difficult to achieve with traditional stoichiometric reagents.

For example, transition metal catalysts, such as those based on palladium, copper, or rhodium, can be employed to direct C-H functionalization on the phenyl ring or the pyridine core. The choice of ligand coordinated to the metal center can influence the position of the new bond formation, allowing for catalyst-controlled regioselectivity. In the context of the amino group, metal catalysts can be used to facilitate cross-coupling reactions to form C-N bonds with a wide range of partners.

Furthermore, catalyst systems can be designed to control the outcome of reactions involving the nitrile group. For instance, specific catalysts can favor the formation of amidines over other nitrile-derived products. The development of catalyst-controlled derivatization protocols is a rapidly advancing area that holds immense promise for the efficient and selective synthesis of novel this compound derivatives.

Applications As Versatile Building Blocks in Organic Synthesis

Precursors for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast range of biologically active natural products, pharmaceuticals, and functional materials. rsc.org The 3-amino-2-phenylpyridine-4-carbonitrile scaffold is exceptionally well-suited for the synthesis of such systems, particularly for preparing polycyclic and fused heterocyclic structures. The ortho-disposed amino and cyano groups are primed for cyclocondensation reactions, allowing for the efficient construction of additional rings onto the pyridine (B92270) core.

The inherent reactivity of the 2-aminopyridine-3-carbonitrile framework enables its use in annulation reactions to build larger polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues. A prominent strategy for this transformation is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgnih.govnih.gov While the subject compound is an aza-analogue of the typical starting materials, it can undergo similar acid- or base-catalyzed cyclocondensation reactions.

For instance, in a plausible synthetic route analogous to the Friedländer synthesis, this compound could react with a cyclic ketone, such as cyclohexanone. The reaction would proceed via an initial condensation between the amino group and the ketone's carbonyl, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield a complex, rigid tetracyclic aromatic system. This approach provides a direct pathway to novel, functionalized aza-PAHs, which are of interest for their unique electronic and photophysical properties.

The most established application of aminopyridine carbonitriles is in the construction of fused heterocyclic systems, where an additional ring is built onto the existing pyridine framework. The ortho-amino nitrile functionality is a classic precursor for forming fused pyrimidines, pyrazoles, and other related heterocycles. Research on analogous 6-amino-5-pyridinecarbonitrile systems demonstrates a range of powerful transformations that are directly applicable to this compound. nih.govmdpi.com

Key synthetic strategies include:

Pyrido[2,3-d]pyrimidines: Reaction of the amino group with reagents like ethyl acetoacetate (B1235776) or acetic anhydride (B1165640) leads to the formation of a fused pyrimidine (B1678525) ring. nih.govmdpi.com For example, thermal cyclocondensation with acetic anhydride results in the formation of a pyrido[2,3-d]pyrimidin-4-one derivative.

1,8-Naphthyridines: Condensation with malononitrile (B47326) in the presence of a suitable catalyst can yield highly functionalized 1,8-naphthyridine (B1210474) derivatives, which are important scaffolds in medicinal chemistry. nih.gov

Pyrazolo[3,4-b]pyridines: This system can be accessed by first converting the nitrile group into a hydrazide, followed by intramolecular cyclization where the hydrazide's amino group attacks the C4 position of the pyridine ring, displacing the amino group already present, or through other multi-step sequences. A more direct route involves reacting a hydrazido-pyridine derivative with reagents like acetic acid or phenylisothiocyanate to induce cyclization. nih.govmdpi.com

The following table summarizes representative transformations for the synthesis of fused pyridine systems based on a substituted aminopyridine carbonitrile precursor. nih.gov

Starting MaterialReagent(s)Fused System FormedProduct Example
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileEthyl acetoacetatePyrido[2,3-d]pyrimidine5,7-Dimethyl-2-phenyl-5H-pyrido[2,3-d]pyrimidin-4-one
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileAcetic anhydridePyrido[2,3-d]pyrimidine5-Methyl-2-phenyl-5H-pyrido[2,3-d]pyrimidin-4-one
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileFormic acidPyrido[2,3-d]pyrimidine2-Phenyl-5H-pyrido[2,3-d]pyrimidin-4-one
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileMalononitrile1,8-Naphthyridine2,7-Diamino-3-cyano-5-methyl-8-phenyl-1,8-naphthyridine
6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrileAcetic acidPyrazolo[3,4-b]pyridine3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine

Scaffold for the Development of Advanced Organic Materials

The rigid, aromatic, and electron-deficient nature of the pyridine-carbonitrile core, combined with the electron-donating amino group and the extended conjugation provided by the phenyl ring, makes this compound an excellent scaffold for advanced organic materials. These materials are of significant interest for applications in electronics and photonics, such as in organic light-emitting diodes (OLEDs). nih.govmdpi.com

In the design of OLED emitters, particularly those utilizing thermally activated delayed fluorescence (TADF), molecules are often constructed with distinct electron-donating (D) and electron-accepting (A) moieties. researchgate.netresearchgate.net The pyridine-carbonitrile unit serves as a potent electron acceptor. By attaching suitable donor groups, for example, to the amino nitrogen or the phenyl ring, it is possible to create D-A molecules with a small singlet-triplet energy gap (ΔE_ST), which is crucial for efficient TADF. This allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLED devices. nih.gov The sterically congested structure that can arise from substitution on the phenyl and amino groups helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), further reducing ΔE_ST and enhancing material performance. researchgate.net

The table below shows examples of pyridine-carbonitrile-based TADF emitters and the performance of OLEDs incorporating them. researchgate.net

Emitter CoreDonor UnitEmission ColorMax. External Quantum Efficiency (EQE_max)
Pyridine-3,5-dicarbonitrile4-(Diphenylamino)-2,6-dimethylphenyl (TPAm)Greenish-Yellow39.1%
Pyridine-3,5-dicarbonitrileSpiroacridineGreenNot Reported
Pyridine-3,5-dicarbonitriletert-ButylcarbazoleGreenNot Reported
Pyridine-3,5-dicarbonitrile4-(Diphenylamino)-2,6-dimethylphenyl (TPAm)Orange-Red26.2%

Furthermore, the presence of the reactive amino group provides a handle for polymerization. For example, it could be converted into a diamine monomer and subsequently used in the synthesis of high-performance polymers like polyimides or polyamides, where the rigid pyridine unit would impart excellent thermal stability and mechanical strength to the resulting material.

Intermediates in the Synthesis of Complex Molecular Architectures for Chemical Biology Research

The pyridine ring is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous FDA-approved drugs and biologically active probes. nih.gov this compound serves as a valuable intermediate for accessing complex molecular architectures in this domain, owing to its multiple points for diversification and its ability to act as a core for ligands and a component of larger macrocyclic structures.

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound are excellent coordination sites for metal ions. This makes the compound and its derivatives valuable as ligands in coordination chemistry and catalysis. researchgate.net Depending on the metal and reaction conditions, it can function as a monodentate or a bidentate chelating ligand. The resulting metal complexes can be explored for applications ranging from homogeneous catalysis to the development of novel therapeutic agents.

Moreover, aminopyridine derivatives are known to interact with various biological receptors and enzymes. rsc.org The scaffold of this compound can be systematically modified—for example, through substitution on the phenyl ring or acylation of the amino group—to generate libraries of compounds for screening against biological targets. The pyridine-3-carbonitrile (B1148548) moiety itself is found in compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties. researchgate.net

Macrocycles are of great interest in chemical biology and drug discovery because their constrained conformation can lead to high binding affinity and selectivity for biological targets. mdpi.com The this compound scaffold can be incorporated into macrocyclic structures, where the rigid pyridine unit serves to reduce the conformational flexibility of the macrocycle.

A particularly elegant strategy involves the use of the 2-cyanopyridine (B140075) functionality in a biocompatible macrocyclization reaction. It has been demonstrated that peptides containing an unnatural amino acid with a 2-cyanopyridine side chain can spontaneously cyclize in aqueous solution when an N-terminal cysteine residue is present. anu.edu.au The reaction proceeds via condensation between the thiol of the cysteine and the nitrile group to form a stable dihydrothiazole-linked macrocycle. This method is orthogonal to other proteinogenic amino acids and provides a powerful tool for creating cyclic peptide inhibitors of enzymes like viral proteases. The this compound core could be readily adapted for such strategies, offering a pre-organized turn structure within a larger peptide or peptidomimetic macrocycle.

The table below details the sequences and cyclization parameters for peptides undergoing this cyanopyridine-cysteine condensation. anu.edu.au

Peptide Sequence (Linear Precursor)Macrocycle Size (Residues)Cyclization Half-Life (t_1/2)Final Yield
Cys-Lys-Val-Lys-Cpa-NH258.3 min>95%
Cys-Lys-Val-Lys-Gly-Cpa-NH2628.5 min>95%
Cys-Lys-Val-Lys-Gly-Gly-Cpa-NH27116 min>95%
Cys-Gly-Lys-Val-Lys-Cpa-NH2626.5 min>95%

*Cpa refers to the unnatural amino acid L-3-(2-cyano-4-pyridyl)alanine.

Methodologies for the Preparation of Labeled Compounds for Research

The synthesis of isotopically labeled this compound is crucial for its use as a tracer in various research applications, including metabolic studies, pharmacokinetic analyses, and in vivo imaging. Methodologies for introducing isotopes such as Carbon-14 ([¹⁴C]), Tritium (B154650) ([³H]), Deuterium (B1214612) ([²H]), and Nitrogen-15 ([¹⁵N]) into the molecule can be adapted from established procedures for labeling similar pyridine and nitrile-containing compounds.

Carbon-14 ([¹⁴C]) Labeling

Carbon-14 is a beta-emitter with a long half-life, making it an ideal tracer for quantitative studies that track the fate of a molecule over extended periods. The introduction of a [¹⁴C] label into this compound can be strategically achieved at several positions. A common and highly effective approach involves the late-stage introduction of a labeled nitrile group.

Late-Stage Nitrile Labeling:

A promising strategy for the synthesis of [¹⁴C]-3-amino-2-phenylpyridine-4-carbonitrile is through a nickel-catalyzed carbon isotope exchange (CIE) reaction on the corresponding unlabeled molecule. This method offers the advantage of introducing the label in the final steps of the synthesis, which is generally more efficient and reduces radioactive waste. The process would involve reacting the parent compound with a labeled source of cyanide, such as [¹⁴C]Zn(CN)₂.

Method Isotopic Source Catalyst/Reagents Potential Labeled Position Key Advantages
Nickel-Catalyzed Isotope Exchange[¹⁴C]Zn(CN)₂Ni-phosphine complex (e.g., NiCl₂(PMe₃)₂), Lewis acid (e.g., BPh₃)Cyano group (C-4)Late-stage labeling, high efficiency, good functional group tolerance.

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The general reaction scheme for this approach would involve the exchange of the unlabeled nitrile group with a [¹⁴C]-labeled nitrile from the zinc cyanide salt in the presence of a suitable nickel catalyst.

Synthesis from Labeled Precursors:

Hydrogen Isotope Labeling ([²H] and [³H])

Deuterium ([²H]) and Tritium ([³H]) are commonly used for isotopic labeling in metabolic and pharmacokinetic studies. Tritium, being a low-energy beta-emitter, is particularly valuable for quantitative autoradiography and receptor binding assays.

Catalytic Isotope Exchange:

A common method for introducing deuterium or tritium is through catalytic hydrogen-deuterium or hydrogen-tritium exchange. This can be achieved by treating this compound with a suitable deuterium or tritium source (e.g., D₂O, T₂O, D₂ gas, T₂ gas) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method can lead to the labeling of various positions on the phenyl and pyridine rings. The specific positions and the extent of labeling would depend on the reaction conditions, including the catalyst, solvent, temperature, and pressure.

Isotope Isotopic Source Catalyst Potential Labeled Positions Notes
Deuterium ([²H])D₂O or D₂ gasPd/C, PtO₂, Raney NiAromatic C-H bonds on phenyl and pyridine ringsOptimization of reaction conditions is necessary to control the degree and regioselectivity of labeling.
Tritium ([³H])T₂O or T₂ gasPd/C, Wilkinson's catalystAromatic C-H bonds on phenyl and pyridine ringsHigh specific activity can be achieved. Requires specialized handling due to radioactivity.

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Nitrogen-15 ([¹⁵N]) Labeling

Nitrogen-15 is a stable isotope that can be incorporated into the pyridine ring of this compound for NMR-based structural and mechanistic studies.

Zincke Reaction-Based Approach:

A versatile method for ¹⁵N-labeling of pyridines is based on the Zincke reaction. nih.govchemrxiv.orgchemrxiv.org This approach involves the ring-opening of a pyridinium (B92312) salt (a Zincke salt) followed by ring-closure with a labeled amine source. For the synthesis of [¹⁵N]-3-amino-2-phenylpyridine-4-carbonitrile, the unlabeled compound could first be activated to form a suitable pyridinium salt. This intermediate would then be reacted with a ¹⁵N-labeled ammonia (B1221849) source, such as [¹⁵N]NH₄Cl, to reconstitute the pyridine ring with the ¹⁵N isotope incorporated. This method has been shown to achieve high levels of isotope incorporation for a variety of pyridine derivatives. chemrxiv.org

Method Isotopic Source Key Intermediate Potential Labeled Position Key Features
Zincke Reaction[¹⁵N]NH₄ClZincke salt of the parent compoundPyridine ring nitrogen (N-1)High isotope incorporation, applicable to a wide range of substituted pyridines.

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The development and application of these labeling methodologies are essential for elucidating the biological activity and disposition of this compound, thereby supporting its potential development in various research fields.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways

The synthesis of highly functionalized pyridine (B92270) derivatives often relies on traditional methods that may involve harsh conditions, toxic reagents, and significant waste generation. A key future direction is the development of environmentally benign and sustainable synthetic routes to 3-Amino-2-phenylpyridine-4-carbonitrile.

One promising approach is the use of multicomponent reactions (MCRs) . benthamscience.commdpi.comresearchgate.net MCRs allow for the construction of complex molecules like the target compound in a single step from three or more starting materials, which enhances atom economy and reduces waste. benthamscience.com Research could focus on designing a one-pot synthesis that combines precursors for the aminopyridine core with benzaldehyde and a cyanide source.

Further greening of the synthesis can be achieved by employing novel catalysts and solvent systems. Ionic liquids have emerged as sustainable alternatives that can function as both catalysts and recyclable solvents, potentially leading to milder reaction conditions and improved yields. benthamscience.com Similarly, developing solvent-free reaction conditions or using microwave-assisted synthesis could dramatically shorten reaction times and reduce energy consumption. mdpi.comacs.org The exploration of earth-abundant metal catalysts, such as zinc, in solvent-free conditions also presents a sustainable pathway for constructing the pyridine scaffold. acs.org

Exploration of Novel Reactivity Patterns

The reactivity of this compound is governed by the interplay of its distinct functional groups. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. wikipedia.orguoanbar.edu.iq However, the presence of an electron-donating amino group at C3 and a strongly electron-withdrawing cyano group at C4 creates a unique electronic profile that warrants investigation.

Future research should explore:

Nucleophilic Aromatic Substitution: Investigating the displacement of potential leaving groups at the C6 position.

Electrophilic Substitution: While challenging on an electron-poor pyridine ring, the activating effect of the C3-amino group might enable selective electrophilic substitution at the C5 position under specific conditions. uoanbar.edu.iq

Functional Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, opening up a wide range of derivatives. The amino group can be diazotized to allow for the introduction of various other functionalities.

N-Oxidation: Reaction at the pyridine nitrogen to form the corresponding N-oxide can significantly alter the ring's reactivity, making it more susceptible to both electrophilic and nucleophilic attack at different positions. wikipedia.orgdavuniversity.org

Reactions involving the Phenyl Group: The C2-phenyl group can undergo typical electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

The proximity of the amino and phenyl groups could also be exploited for intramolecular cyclization reactions to form novel fused heterocyclic systems.

Advanced Computational Modeling for Reaction Prediction

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. For this compound, advanced computational modeling represents a significant and largely unexplored avenue.

Density Functional Theory (DFT) can be employed to:

Calculate the molecule's electronic structure, including HOMO-LUMO energy gaps, to predict its reactivity and spectroscopic properties. tandfonline.comnih.gov

Model reaction pathways and transition states to determine the feasibility and likely outcomes of proposed reactions. osu.edu

Furthermore, the rise of machine learning and artificial intelligence in chemistry allows for the development of retrosynthetic prediction models. chemrxiv.orgnih.gov Given the relative scarcity of data on complex heterocycles, transfer learning techniques can be used to train models that assist chemists in designing efficient synthetic routes to the target molecule and its derivatives. nih.govchemrxiv.org Molecular docking simulations can also predict how these molecules might interact with biological targets, guiding their development in medicinal chemistry. nih.govacs.org

Integration into Flow Chemistry Systems

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing. nih.gov Microreactor technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for hazardous reactions. researchgate.netacs.orgbeilstein-journals.org

Future research should focus on adapting the synthesis of this compound to a continuous flow process. The benefits would include:

Enhanced Safety: Small reaction volumes in microreactors minimize the risks associated with exothermic reactions or the use of hazardous reagents. beilstein-journals.org

Improved Efficiency: Precise control over reaction conditions often leads to faster reactions and higher yields compared to batch synthesis. organic-chemistry.org

Scalability: Increasing production is achieved by "numbering up"—running multiple microreactors in parallel—which avoids the complex challenges of traditional scale-up. acs.org

Researchers have demonstrated that complex heterocyclic syntheses can be streamlined into single continuous steps using flow reactors, leading to dramatic increases in yield and reductions in production cost. vcu.edu Applying this technology to the synthesis of this compound could make its production more economical and scalable.

Design of New Catalytic Systems for Functionalization

Direct C–H functionalization has become a cornerstone of modern synthetic chemistry, as it allows for the modification of molecules without the need for pre-installed functional groups, thus improving atom and step economy. nih.govrsc.org The pyridine core of this compound has C-H bonds at the C5 and C6 positions that are prime targets for such transformations.

A major challenge in pyridine C-H activation is the coordinating ability of the ring nitrogen, which can interact with and deactivate metal catalysts. ingentaconnect.com Future research should focus on designing new catalytic systems to overcome this issue and achieve regioselective functionalization. Promising strategies include:

Transient Directing Groups: Using a catalyst that temporarily coordinates to the pyridine nitrogen to direct functionalization to a specific C-H bond.

Transition Metal Catalysis: Developing novel palladium, rhodium, or iridium catalysts capable of selectively activating the C5 or C6 C-H bonds. rsc.orgacs.org

Photocatalysis: Utilizing light-driven catalytic cycles to generate pyridinyl radical intermediates, which can undergo unique coupling reactions to functionalize the ring with high selectivity. acs.org

Dearomatization Strategies: Employing catalytic methods that temporarily dearomatize the pyridine ring, enabling functionalization at positions that are otherwise difficult to access, such as the meta-position (C5). nih.gov

These advanced catalytic methods would provide powerful tools for creating a diverse library of derivatives from the this compound scaffold for various applications.

Q & A

Q. What are the established synthetic protocols for preparing 3-Amino-2-phenylpyridine-4-carbonitrile?

The compound can be synthesized via multi-component reactions under thermal aqueous conditions. For example, combining substituted aromatic aldehydes, malononitrile, and ammonium acetate in ethanol under reflux yields pyridinecarbonitrile derivatives. Key parameters include reaction time (8–12 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Purification typically involves recrystallization or column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3320–3478 cm⁻¹, CN at ~2212 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, aromatic protons appear at δ 7.2–8.4 ppm, and the cyano carbon resonates at δ ~116–118 ppm in DMSO-d₆ .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 278 for a related compound) and fragmentation patterns validate the structure .

Q. What common reagents and conditions are used in derivatizing this compound?

Derivatization often involves nucleophilic substitutions or cycloadditions. Reagents like amines, hydrazines, or thiophene derivatives are used to modify the pyridine ring. Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may adjust functional groups, while ammonium acetate facilitates condensation reactions .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and WinGX resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines atomic coordinates and thermal parameters. WinGX integrates SHELX programs for structure solution and visualization. For example, torsion angles and hydrogen-bonding networks in chlorophenyl-substituted analogs (e.g., C14–C15–C11–N1 angles) can be precisely determined to resolve stereochemical ambiguities .

Q. How should researchers address contradictions in spectroscopic data across studies?

Discrepancies in NMR or MS data (e.g., shifted peaks or unexpected fragments) may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

  • Cross-validating with 2D NMR (COSY, HSQC).
  • Repeating synthesis under inert atmospheres to exclude oxidation.
  • Comparing with computational predictions (DFT calculations for NMR chemical shifts) .

Q. What methodologies optimize synthetic yields for complex derivatives?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps.
  • Catalyst screening : Piperidine or acetic acid accelerates condensation.
  • Temperature control : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions. For example, modifying propargyl bromide coupling steps improved yields from 45% to 77% in related naphthyridine syntheses .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like kinases or receptors. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with the amino group or π-π stacking with the phenyl ring). Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory constants (Kᵢ) .

Q. What are the challenges in resolving thermal decomposition profiles of this compound?

Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (e.g., ~235–240°C for bromophenyl derivatives). Challenges include:

  • Distinguishing degradation products via TGA-MS.
  • Accounting for polymorphism, which alters melting points.
  • Correlating thermal stability with substituent electronegativity (e.g., chloro vs. methoxy groups) .

Methodological Tables

Table 1. Key spectral data for this compound analogs :

SubstituentMelting Point (°C)¹H NMR (δ, aromatic)¹³C NMR (δ, CN)
4-Chlorophenyl2227.53–8.40116.73
4-Bromophenyl235–2387.50–8.35116.69
Thiophene-2-yl2007.31–8.39117.15

Table 2. Crystallographic refinement metrics for a chlorophenyl derivative :

ParameterValue
Space groupP2₁2₁2₁
R factor0.046
C–N bond length (Å)1.355–1.386
Torsion angle (°)C9–C10–C11–C15: 127.1

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